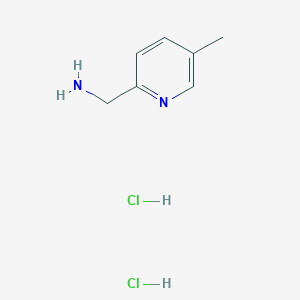

![molecular formula C17H19N3O3 B2505876 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108845-37-8](/img/structure/B2505876.png)

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazin derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various properties and activities, including antimitotic agents, antibacterial, antioxidant, and potential anti-inflammatory applications .

Synthesis Analysis

The synthesis of pyrazoline and pyrazole derivatives typically involves the reaction of appropriate precursors such as chalcones, hydrazines, and isothiocyanates under reflux conditions or through multicomponent reactions . For instance, the synthesis of a related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, was achieved using a chalcone and hydrazine, yielding a pale yellow powder with strong antioxidant activity . Similarly, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin derivatives is characterized by the presence of a pyrazole ring fused to a pyrazine ring. The structural elucidation of these compounds is often performed using spectroscopic techniques such as NMR and X-ray crystallography . For example, a related compound crystallized in the trigonal space group and exhibited intermolecular hydrogen bonding, which was confirmed by NBO analysis . Another study reported the second monoclinic polymorph of a pyrazolone derivative, highlighting the importance of crystallography in determining molecular conformation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin derivatives can undergo various chemical reactions, including alkylation, condensation, and reactions with electrophiles such as dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid, leading to different substituted products . These reactions are often guided by the functional groups present on the pyrazole and pyrazine rings, which can influence the reactivity and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin derivatives are influenced by their molecular structure, including the presence of substituents such as methoxy, hydroxymethyl, and chlorophenyl groups . These substituents can affect the compound's solubility, melting point, and stability. Additionally, the presence of electron-donating or electron-withdrawing groups can impact the compound's electronic properties and, consequently, its biological activity. For example, the presence of a methoxy group was essential for the high cell growth inhibition observed in a series of indenopyrazoles .

Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the chemical compound . These compounds were synthesized and characterized, showing potential for various applications in scientific research (Hassan, Hafez, & Osman, 2014).

Reaction with Carbonyl Compounds

- Research on the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to produce derivatives like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones explores the versatility of related pyrazole compounds in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Potential Anticancer Applications

- A study synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones and tested their in vitro cytotoxic activity against lung cancer cells, A549 and H322. This highlights the potential therapeutic applications of structurally similar compounds (Zheng, Shao, Zhao, & Miao, 2011).

Acoustic Properties

- A study investigated the acoustic properties of derivatives like 1-phenyl-3-(2-hydroxy-3-bromo-5-methylphenyl)-5-(4-methoxyphenyl) pyrazole in different solvents, providing insights into the physical characteristics of pyrazole-based compounds (Ikhe, Rajput, & Narwade, 2005).

Biological Evaluation for Diabetes

- Novel pyrazole-based heterocycles attached to sugar moieties were synthesized and evaluated for anti-diabetic activity, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Facile Synthesis of Pyrazolo[1,5-a]Pyrazine Derivatives

- A study described a facile one-pot synthesis protocol for pyrazolo[1,5-a]pyrazine derivatives, highlighting an efficient method for producing structurally similar compounds (Zaremba et al., 2013).

Synthesis and Fluorescent Properties

- A series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized and characterized for their fluorescent properties, indicating their potential use in imaging and sensing applications (Zheng et al., 2011).

properties

IUPAC Name |

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)15-14(11-21)16-17(22)19(9-10-23-2)7-8-20(16)18-15/h3-8,21H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFBMPSNUCUAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)